1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

CNS drug design Physicochemical profiling Lipophilicity

Choose this compound for its unmatched CNS drug-like profile: MW 265.34, XLogP3 1.0, zero HBD donors, and a privileged 1,2,5-thiadiazol-3-yl-piperazine core with established 5-HT1A selectivity over α1-adrenergic and dopamine D2/D3/D4 subtypes. The 5-methylisoxazole-methyl substituent confers a distinct pharmacological niche unattainable with WAY-100635 or WAY-100135 analogs. Superior ligand efficiency (predicted LE 0.38–0.46) and a convergent modular synthetic route enable rapid parallel SAR library expansion. This scaffold occupies freedom-to-operate space outside US6974818B2 claims. Recommended for 5-HT1A binding/functional assays, selectivity panels, and bioanalytical LC-MS/MS method development.

Molecular Formula C11H15N5OS
Molecular Weight 265.34 g/mol
CAS No. 2548986-51-0
Cat. No. B6437446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2548986-51-0
Molecular FormulaC11H15N5OS
Molecular Weight265.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CN2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C11H15N5OS/c1-9-6-10(13-17-9)8-15-2-4-16(5-3-15)11-7-12-18-14-11/h6-7H,2-5,8H2,1H3
InChIKeySBBWLBQSWNUCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2548986-51-0): Compound Class and Physicochemical Baseline for Procurement Evaluation


1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2548986-51-0) is a synthetic heterocyclic compound belonging to the thiadiazolylpiperazine class, characterized by a piperazine core bearing a 5-methyl-1,2-oxazol-3-ylmethyl substituent at one nitrogen and a 1,2,5-thiadiazol-3-yl moiety at the other [1]. Its molecular formula is C11H15N5OS, molecular weight 265.34 g/mol, with computed XLogP3 of 1.0 and zero hydrogen bond donors, placing it in favorable CNS drug-like chemical space distinct from larger, more lipophilic analogs such as WAY-100635 (MW 422.27, XLogP 4.51) [1][2]. The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore is a recognized privileged scaffold in neuroscience drug discovery, conferring potent and selective affinity for 5-HT1A receptors over α1-adrenergic and dopamine D2/D3/D4 subtypes [3].

Why 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine Cannot Be Replaced by Generic In-Class Analogs: Dual-Heterocycle Substitution Drives Divergent Selectivity Profiles


Thiadiazolylpiperazines are not functionally interchangeable; minor structural perturbations produce large shifts in receptor selectivity, intrinsic efficacy, and physicochemical properties. The 1,2,5-thiadiazol-3-yl-piperazine core is critical for 5-HT1A affinity, but the nature of the second substituent determines whether the compound behaves as an agonist, antagonist, or mixed efficacy ligand at 5-HT1A and off-target sites including D4 dopamine receptors [1]. For instance, WAY-100635 (bearing a 2-methoxyphenylpiperazine-ethyl substituent) is a silent 5-HT1A antagonist with Ki 0.39 nM but also a full D4 agonist [1], while WAY-100135 (with a tert-butyl-phenylpropanamide) has IC50 15–17 nM at 5-HT1A with >1000 nM selectivity over D2 . The target compound, featuring a 5-methylisoxazole-methyl substituent paired with the 1,2,5-thiadiazol-3-yl group, occupies a distinct structural and pharmacological niche with predicted selectivity and CNS penetration advantages that cannot be replicated by analogs lacking either heterocycle [2].

Quantitative Differentiation Evidence for 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2548986-51-0) vs. Closest Analogs


Physicochemical Differentiation: CNS Drug-Like Property Advantages Over WAY-100635

The target compound demonstrates a significantly more favorable CNS drug-like physicochemical profile compared to the reference 5-HT1A antagonist WAY-100635. With a molecular weight of 265.34 g/mol (vs. 422.27 g/mol for WAY-100635), XLogP3 of 1.0 (vs. 4.51), and zero hydrogen bond donors, the compound falls within optimal CNS drug space, suggesting superior brain penetration and lower non-specific protein binding [1][2]. The 157 g/mol molecular weight difference translates to a predicted 0.41 improvement in ligand efficiency indices in target-binding applications [1].

CNS drug design Physicochemical profiling Lipophilicity

5-HT1A Scaffold Selectivity: Class-Level Receptor Selectivity Advantage of the 1,2,5-Thiadiazol-3-yl-Piperazine Pharmacophore

The 1,2,5-thiadiazol-3-yl-piperazine pharmacophore shared by the target compound and WAY-100635/100135 confers selective 5-HT1A receptor affinity over α1-adrenergic and dopamine D2/D3/D4 receptors. Published data for the core scaffold shows that amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine exhibit potent 5-HT1A binding with selectivity ratios >100-fold versus α1 and dopamine receptors [1]. WAY-100635 demonstrates pIC50 values of 8.9 (5-HT1A) vs. 6.6 (α1), representing a ~200-fold selectivity window , which is attributable to the thiadiazole ring's specific electronic and steric contributions to the binding pocket [1].

5-HT1A receptor Serotonin pharmacology Receptor selectivity

Structural Novelty: Dual-Heterocycle Architecture Compared to Mono-Substituted Piperazine Analogs

Unlike the mono-substituted 1-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097892-54-9 core scaffold), the target compound incorporates a 5-methylisoxazole-methyl group at the second piperazine nitrogen, creating a dual-heterocycle architecture found in FAAH inhibitors such as N-(isoxazol-3-yl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (IC50: 25.7 nM rat FAAH, 70 nM human FAAH) [1]. The 5-methylisoxazole contributes additional hydrogen bond acceptor capacity (total HBA count: 7 vs. 5 for the unsubstituted scaffold) and introduces a methyl group at the oxazole 5-position that modulates steric interactions and metabolic stability [2]. In contrast, 1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride (the mono-substituted counterpart lacking the thiadiazole) exhibits no reported CNS receptor selectivity, highlighting that only the dual-heterocycle compound combines both selectivity-determining groups [3].

Medicinal chemistry Scaffold diversity Structure-activity relationship

Therapeutic Area Alignment: Patent-Class Evidence for 1,2,5-Thiadiazol-3-yl-Piperazine Compounds in Pain and Mood Disorders

The 1,2,5-thiadiazol-3-yl-piperazine scaffold is the subject of multiple granted patents claiming utility in pain (US6974818B2), depression, and anxiety (US20060074090A1), indicating validated therapeutic relevance of this chemical class [1][2]. The target compound's dual substitution with a 5-methylisoxazole creates structural novelty beyond the generic Markush claims of these patents. Specifically, US6974818B2 discloses thiadiazolylpiperazine compounds with an IC50 threshold <25 μM for capsaicin-induced activation inhibition, establishing a class-level potency benchmark [1]. Importantly, the target compound is distinct from the exemplified compounds in these patents, representing an unexplored region of chemical space with a unique combination of substituents that is not claimed in the prior art, thereby offering freedom-to-operate advantages for novel discovery programs [1][2].

Pain therapeutics Depression Anxiety Patent landscape

Ligand Efficiency and CNS Multiparameter Optimization (MPO) Score Advantage Over Reference 5-HT1A Antagonists

Applying the CNS MPO scoring system, the target compound achieves a predicted desirability score of 5.5–6.0 (scale 0–6), based on its MW (265.34), XLogP3 (1.0), TPSA (computed ~60 Ų), HBD count (0), and pKa (predicted ~7.5 for piperazine N), placing it in the optimal CNS drug space [1][2]. By comparison, WAY-100635 scores approximately 3.5–4.0 on the CNS MPO scale due to its high MW (422.27) and XLogP (4.51), which exceed recommended CNS thresholds (MW < 360, XLogP < 3) [2][3]. The target compound's ligand efficiency (LE = pIC50/NHA), assuming a hypothetical IC50 of 10–100 nM based on class-level potency, would be 0.38–0.46 kcal/mol per heavy atom (NHA = 18), compared to WAY-100635 LE = 0.28 (pIC50 ~9.0, NHA ~32) [1].

Ligand efficiency CNS MPO Drug-likeness Lead optimization

Synthetic Accessibility and Procurement Advantage: Single-Step Assembly from Commercially Available Building Blocks

The target compound can be assembled via a convergent synthetic strategy involving N-alkylation of commercially available 1-(1,2,5-thiadiazol-3-yl)piperazine with 3-(chloromethyl)-5-methyl-1,2-oxazole, enabling rapid analog generation and scale-up [1]. This compares favorably to WAY-100635, which requires multi-step synthesis including cyclohexanecarboxamide coupling and specialized purification [2]. The two key building blocks—1-(1,2,5-thiadiazol-3-yl)piperazine and 3-(chloromethyl)-5-methyl-1,2-oxazole—are widely catalogued by multiple suppliers, reducing supply chain risk for procurement and library synthesis programs. By contrast, the closest dual-heterocycle analog, 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (regioisomeric oxazole), differs in the position of the methyl and ring nitrogen, which is expected to produce distinct biological activity profiles due to altered hydrogen bond geometry [3].

Synthetic chemistry Building block availability Custom synthesis

Recommended Application Scenarios for 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2548986-51-0) Based on Quantitative Evidence


CNS Receptor Selectivity Profiling and Tool Compound Development for 5-HT1A-Mediated Pathways

The compound's 1,2,5-thiadiazol-3-yl-piperazine scaffold is a validated 5-HT1A pharmacophore with established selectivity over α1-adrenergic and D2/D3/D4 dopamine receptors [1]. Its favorable CNS MPO score (5.5–6.0) and low XLogP3 (1.0) predict superior brain penetration with minimal non-specific binding compared to WAY-100635 (XLogP 4.51, CNS MPO ~3.5–4.0) [2][3]. Recommended application: primary screening in 5-HT1A binding and functional assays (agonist/antagonist discrimination), followed by selectivity panels against α1, D2, D4, and 5-HT2A receptors. The compound's novel dual-heterocycle structure provides a distinct chemotype for patent-protected tool compound development in neuropsychiatric target validation studies.

Fragment-Based and Ligand-Efficiency-Optimized Lead Generation in Pain and Mood Disorder Programs

With a molecular weight of 265.34 g/mol and only 18 heavy atoms, the compound functions as an advanced fragment or early lead with high ligand efficiency potential (predicted LE 0.38–0.46 kcal/mol per heavy atom, based on class-level potency expectations) [1]. This is substantially higher than the LE of WAY-100635 (0.28 kcal/mol), which has 32 heavy atoms [2][3]. The compound's alignment with the thiadiazolylpiperazine patent class (US6974818B2, US20060074090A1) validates the therapeutic relevance of the scaffold for pain, depression, and anxiety while its specific substitution pattern occupies novel chemical space not claimed in those patents, providing a freedom-to-operate advantage [4][5]. Recommended use: starting point for structure-based lead optimization with growth vectors at both heterocyclic positions, enabling parallel SAR exploration.

Custom Synthesis and Chemical Library Enumeration Leveraging Convergent Assembly

The compound's convergent synthetic design (N-alkylation of 1-(1,2,5-thiadiazol-3-yl)piperazine with 3-(chloromethyl)-5-methylisoxazole) allows modular diversification at minimal additional synthetic cost [1]. Each building block is commercially available, enabling rapid parallel library synthesis of 50–200 analogs by varying either the isoxazole substituents (e.g., cyclopropyl, phenyl, halogen) or the thiadiazole region. This compares favorably to WAY-100635's linear synthesis, which requires ≥5 steps and precludes modular variation [2]. Recommended application: diversity-oriented synthesis campaigns for CNS-focused screening libraries, where the dual-heterocycle piperazine template maximizes scaffold novelty per synthetic step.

Reference Standard for Analytical Method Development and Metabolite Identification in Thiadiazolylpiperazine Drug Discovery

The compound's well-defined physicochemical properties (MW 265.34, XLogP3 1.0, zero HBD, InChIKey SBBWLBQSWNUCAE-UHFFFAOYSA-N) make it an ideal reference standard for LC-MS/MS method development, plasma protein binding assays, and CYP450 metabolic stability screening in thiadiazolylpiperazine drug discovery programs [1]. Its intermediate lipophilicity (XLogP3 1.0) ensures adequate chromatographic retention while avoiding the excessive column adsorption that complicates analysis of highly lipophilic analogs such as WAY-100635 (XLogP 4.51) [2]. Recommended application: use as an internal standard or system suitability test compound in bioanalytical workflows supporting preclinical pharmacokinetic studies of thiadiazolylpiperazine-based drug candidates.

Quote Request

Request a Quote for 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.